molecular formula C4H5N3O B7767427 6-amino-1H-pyrimidin-2-one CAS No. 287484-45-1

6-amino-1H-pyrimidin-2-one

Numéro de catalogue: B7767427
Numéro CAS: 287484-45-1
Poids moléculaire: 111.10 g/mol
Clé InChI: OPTASPLRGRRNAP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

6-amino-1H-pyrimidin-2-one is a nitrogenous base derived from pyrimidine that occurs in nucleic acids, the heredity-controlling components of all living cells, and in some coenzymes. It is one of the four main nucleotide bases found in DNA and RNA, along with adenine, guanine, and thymine (uracil in RNA). This compound forms a base pair with guanine in the DNA double helix, contributing to the stability of the DNA molecule .

Mécanisme D'action

Target of Action

Cytosine is one of the four main nucleobases found in DNA and RNA, along with adenine, guanine, and thymine (uracil in RNA) . It forms three hydrogen bonds with guanine in DNA and RNA . The primary targets of cytosine are the DNA and RNA molecules where it plays a crucial role in the encoding of genetic information .

Mode of Action

Cytosine, as part of cytidine triphosphate (CTP), can act as a co-factor to enzymes, and can transfer a phosphate to convert adenosine diphosphate (ADP) to adenosine triphosphate (ATP) . In DNA and RNA, cytosine is paired with guanine.

Biochemical Pathways

Cytosine is involved in several biochemical pathways. As part of DNA and RNA, it participates in the replication, transcription, and translation processes that are fundamental to cell function and propagation . Cytosine can also be methylated into 5-methylcytosine by an enzyme called DNA methyltransferase or be methylated and hydroxylated to make 5-hydroxymethylcytosine .

Pharmacokinetics

Cytarabine is well absorbed after oral administration, penetrates into body tissues well, and is excreted mainly by the kidneys . It is metabolized intracellularly into its active triphosphate form (cytosine arabinoside triphosphate), which damages DNA .

Result of Action

The molecular and cellular effects of cytosine’s action are primarily seen in its role in DNA and RNA. By forming base pairs with guanine, cytosine contributes to the stability of the DNA molecule and the encoding of genetic information . Changes in cytosine, such as methylation, can lead to gene silencing and play a crucial role in gene regulation and epigenetics .

Action Environment

The action, efficacy, and stability of cytosine can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of cytosine, which in turn can influence its ability to form hydrogen bonds with guanine . Additionally, factors such as temperature and ion concentrations can affect the stability of the DNA molecule and thus the function of cytosine within it .

Analyse Des Réactions Chimiques

6-amino-1H-pyrimidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include methylating agents for methylation and enzymes like uracil glycosylase for deamination repair . The major products formed from these reactions include 5-methylcytosine and uracil.

Comparaison Avec Des Composés Similaires

6-amino-1H-pyrimidin-2-one is similar to other pyrimidine bases such as thymine and uracil. it is unique in its ability to form three hydrogen bonds with guanine, compared to the two hydrogen bonds formed between adenine and thymine or uracil . This makes cytosine-guanine pairs more stable. Other similar compounds include:

This compound’s unique properties and its role in genetic material make it a vital component in various biological and chemical processes.

Propriétés

IUPAC Name

6-amino-1H-pyrimidin-2-one
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InChI

InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)
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InChI Key

OPTASPLRGRRNAP-UHFFFAOYSA-N
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Canonical SMILES

C1=C(NC(=O)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H5N3O
Record name cytosine
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Related CAS

52685-04-8, 26297-64-3
Record name Polycytosine
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Record name 2(1H)-Pyrimidinone, 4-amino-, dimer
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DSSTOX Substance ID

DTXSID4044456
Record name Cytosine
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Molecular Weight

111.10 g/mol
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Physical Description

Monohydrate: Lustrous solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
Record name Cytosine
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Solubility

>16.7 [ug/mL] (The mean of the results at pH 7.4), 8.0 mg/mL
Record name SID56322619
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Vapor Pressure

0.00109 [mmHg]
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CAS No.

71-30-7
Record name Cytosine
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Record name 2(1H)-Pyrimidinone, 6-amino-
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Record name CYTOSINE
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Record name Cytosine
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Melting Point

> 300 °C
Record name Cytosine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and spectroscopic data of cytosine?

A1: Cytosine (C4H5N3O) has a molecular weight of 111.10 g/mol.

  • UV-Vis Spectroscopy: 1-substituted cytosine exhibits characteristic UV absorption maxima (λmax) at 276 nm (ε = 13,400) in 0.01 N HCl and 270 nm (ε = 8,000) in 0.01 N NaOH. []

Q2: What is the primary role of cytosine in living organisms?

A2: Cytosine is a pyrimidine base found in both DNA and RNA, where it plays a crucial role in storing and transmitting genetic information. In DNA, cytosine pairs with guanine through three hydrogen bonds, forming a stable double helix structure. [, ]

Q3: How does the methylation of cytosine impact transcription factor binding?

A3: The methylation of cytosine to form 5-methylcytosine (5mC) can significantly influence the binding of transcription factors (TFs). While some TFs are inhibited by 5mC, others, particularly those involved in development like homeodomain proteins, exhibit a preference for binding to methylated DNA. []

Q4: Can you explain the significance of 5-methylcytosine (5mC) in mammalian genomes?

A4: 5mC is a crucial epigenetic marker in mammals, playing a vital role in regulating gene expression, development, aging, and disease processes. [] Its presence can silence retrotransposons and influence cell differentiation. []

Q5: What is the connection between 5-methylcytosine (5mC) and transcription factor binding sites (TFBS)?

A5: Deamination of 5mC can lead to the formation of thymine, potentially creating new TG dinucleotides. Research suggests that these newly formed TG dinucleotides can generate TFBS, contributing to the evolution of tissue-specific regulatory elements, such as DNase I hypersensitive sites (DHSs). This process may have played a role in the evolution of tetrapods. []

Q6: How does cytosine methylation differ between repetitive and non-repetitive sequences?

A6: While heterochromatin, often associated with repetitive sequences, is generally considered to have higher cytosine methylation levels, the relationship is more complex. Later-replicating, heterochromatic regions, excluding those with tandem repeats near centromeres, tend to exhibit lower methylation levels compared to early-replicating regions. This difference might be attributed to transcription-targeted cytosine methylation in gene bodies, which are more prevalent in euchromatic regions. []

Q7: What role does 5-hydroxymethylcytosine (5hmC) play in mammalian DNA?

A7: 5hmC, found in significant amounts in the DNA of Purkinje neurons and embryonic stem cells, is an oxidation product of 5mC. It is suggested to play a role in active DNA demethylation pathways and exhibits dynamic levels during cell differentiation. [, ]

Q8: Can you explain the role of the enzyme TET1 in relation to cytosine methylation?

A8: TET1 is an enzyme capable of converting 5mC to 5hmC both in vitro and in vivo. This conversion is significant as 5hmC is suggested to be an intermediate in active DNA demethylation pathways. []

Q9: How does the APOBEC3A enzyme interact with different cytosine modifications?

A9: APOBEC3A efficiently deaminates both cytosine and 5mC but exhibits poor activity against bulkier oxidized cytosines like 5hmC, 5fC, and 5caC. This suggests that APOBEC3A might not contribute significantly to active DNA demethylation through the deamination of these specific bases. []

Q10: How can the APOBEC3A enzyme be utilized to study the epigenome?

A10: The distinct substrate specificity of APOBEC3A, favoring cytosine and 5mC while discriminating against oxidized 5mC forms, is harnessed in a technique called APOBEC-Coupled Epigenetic Sequencing (ACE-Seq). This method allows for the nondestructive, base-resolution localization of 5hmC in DNA, even from limited samples, offering a valuable alternative to bisulfite-based techniques. []

Q11: What are the implications of cytosine deamination in cancer research?

A11: Enzymes like APOBEC3 cytidine deaminases, particularly APOBEC3B, have been linked to a high frequency of cytosine-to-thymine mutations observed in various cancers. These mutations, often clustered in regions associated with DNA breaks and rearrangements, contribute to genomic instability and tumor development. []

Q12: How does fluorocytosine (5FC) interact with the cytosine deaminase enzyme?

A12: Cytosine deaminase (CD) catalyzes the deamination of cytosine to uracil. 5FC acts as a prodrug, becoming converted by CD into 5-fluorouracil, a potent antimetabolite used in cancer therapy. This enzyme-prodrug combination is being explored for targeted cancer treatment. [, , , ]

Q13: What are the limitations of using cytosine deaminase/5-fluorocytosine in cancer treatment?

A13: Despite its potential, the use of CD/5FC in cancer treatment faces challenges, including inefficient gene delivery to tumor cells and suboptimal prodrug conversion rates, hindering its therapeutic efficacy. []

Q14: Have there been efforts to enhance the efficacy of cytosine deaminase in cancer therapy?

A14: Yes, researchers have employed molecular engineering techniques to create CD mutants with enhanced activity towards 5FC. These engineered enzymes exhibit increased sensitivity to the prodrug and improved bystander effects, leading to better tumor growth inhibition in preclinical models. []

Q15: What is the mechanism of action of cytosine arabinoside (Ara-C) in cancer treatment?

A15: Cytosine arabinoside (Ara-C) is a chemotherapy drug used to treat certain types of leukemia. It acts as an antimetabolite, interfering with DNA synthesis and leading to cancer cell death. Ara-C primarily arrests cells in the G1 phase of the cell cycle, eventually inducing apoptosis. []

Q16: Are there any alternative treatment strategies being explored that utilize cytosine deaminase?

A16: Research indicates that combining cytosine deaminase gene therapy with other treatment modalities, such as the addition of an enzyme inhibitor to prolong 5FC half-life, or exploring intraluminal drug delivery methods, are being investigated to enhance treatment efficacy. []

Q17: How does the presence of a cytosine-cytosine (CC) mismatch affect RNA structure and its interaction with aminoglycosides?

A17: NMR studies have shown that a CC mismatch in RNA can lead to the formation of a non-canonical base pair, widening the major groove of the RNA molecule. This structural change enables the binding of aminoglycosides like paromomycin, which preferentially interacts with the major groove at the mismatch site. []

Q18: What is the significance of the i-motif DNA structure?

A18: The i-motif is a four-stranded DNA secondary structure formed by cytosine-rich sequences under slightly acidic conditions. While traditionally thought to be stable only at low pH, recent research suggests that i-motifs might form under physiological conditions and play a role in regulating gene expression. []

Q19: Can pentopyranic acid, a cytosine nucleoside, be synthesized chemically?

A20: Yes, pentopyranic acid, identified as 1-(β-D-glucopyranosyluronic acid)-cytosine, has been successfully synthesized. This synthesis involves the condensation of methyl tetra-O-acetyl-β-D-glucopyranuronate with bis(trimethylsilyl)-N-acetylcytosine, followed by acid hydrolysis. []

Q20: What insights does the crystal structure of sodium bisulfite-uracil adduct provide?

A21: X-ray crystallography studies on the sodium bisulfite-uracil adduct confirmed its structure as sodium 5,6-dihydrouracil 6-sulfonate monohydrate. This finding definitively established the C(6)-sulfonate structure of the adduct, which is a key intermediate in the bisulfite sequencing method used to determine 5mC sites in DNA. []

Q21: How do heavy metal ions affect the activity of cytosine deaminase?

A22: The activity of cytosine deaminase is significantly affected by heavy metal ions. While mercuric chloride and copper sulfate strongly inhibit the enzyme, calcium chloride, manganese chloride, and ferric chloride can lead to a slight increase in activity. []

Q22: Does cytosine deaminase exhibit any cytotoxic activity against cancer cells?

A23: Yes, purified cytosine deaminase has demonstrated cytotoxic activity against the Caco-2 colon cancer cell line in vitro. Notably, the purified enzyme exhibited greater potency compared to the crude enzyme extract. []

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